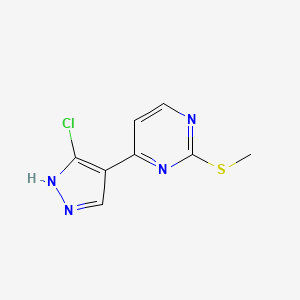
8-Methoxy-1,7-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties The structure of this compound consists of a naphthyridine core with a methoxy group attached at the 8th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1,7-naphthyridine can be achieved through various methods. One common approach involves the condensation of 2-aminonicotinaldehyde with a suitable carbonyl compound under acidic or basic conditions. The reaction typically proceeds through a cyclization process, forming the naphthyridine ring system. Another method involves the use of multicomponent reactions, where multiple reactants are combined in a single step to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
8-Methoxy-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The naphthyridine ring can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can have different biological and chemical properties depending on the nature of the substituents .
Applications De Recherche Scientifique
8-Methoxy-1,7-naphthyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are being investigated for their potential use as therapeutic agents.
Mécanisme D'action
The mechanism of action of 8-Methoxy-1,7-naphthyridine involves its interaction with various molecular targets. In biological systems, it can bind to DNA or proteins, interfering with their normal function. This can lead to the inhibition of cell growth or the induction of cell death, making it a potential candidate for anticancer therapy. The exact pathways involved depend on the specific biological context and the nature of the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridine: Known for its antimicrobial properties and use in drug development.
1,6-Naphthyridine: Studied for its anticancer and anti-HIV activities.
1,5-Naphthyridine: Used in the synthesis of metal complexes and studied for its biological activities.
Uniqueness
8-Methoxy-1,7-naphthyridine is unique due to the presence of the methoxy group at the 8th position, which can influence its chemical reactivity and biological activity. This structural feature can be exploited to develop new derivatives with enhanced properties for various applications .
Propriétés
Formule moléculaire |
C9H8N2O |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
8-methoxy-1,7-naphthyridine |
InChI |
InChI=1S/C9H8N2O/c1-12-9-8-7(4-6-11-9)3-2-5-10-8/h2-6H,1H3 |
Clé InChI |
OPFAVOYTUAMDGZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


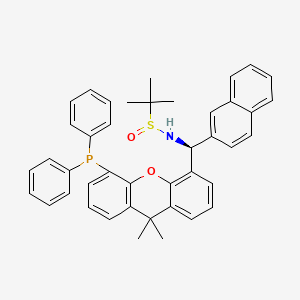
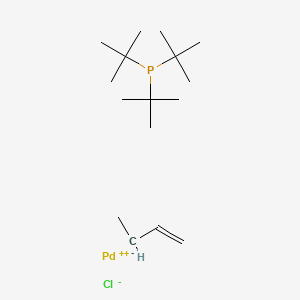






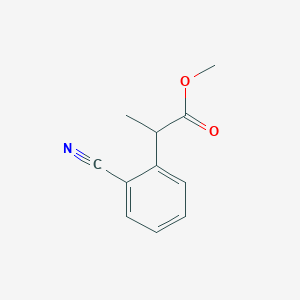
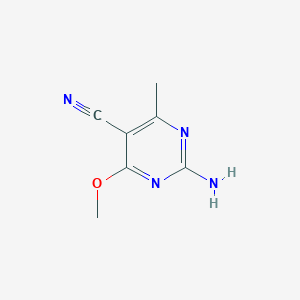
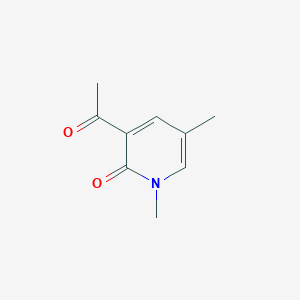
![N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B13650771.png)

